molecular formula C13H9F2N3 B1418318 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1153806-57-5

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B1418318
CAS No.: 1153806-57-5
M. Wt: 245.23 g/mol
InChI Key: CDDVSBYOTUYRDO-UHFFFAOYSA-N
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Description

4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline ( 1153806-57-5) is a high-purity benzimidazole derivative supplied for advanced research and development applications . This compound, with the molecular formula C13H9F2N3 and a molecular weight of 245.23 g/mol, serves as a versatile building block in medicinal chemistry and materials science . Benzimidazole scaffolds are of significant research interest due to their wide range of pharmacological properties . The strategic 5,6-difluoro substitution on the benzimidazole core can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for developing fluorescent probes, ligands, and pharmaceutical candidates . Researchers utilize this aniline-functionalized heterocycle to create novel compounds for biological screening and functional material design. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

4-(5,6-difluoro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-9-5-11-12(6-10(9)15)18-13(17-11)7-1-3-8(16)4-2-7/h1-6H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDVSBYOTUYRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5,6-difluoro-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of advanced catalytic systems and continuous flow processes.

Chemical Reactions Analysis

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The following table compares key structural and physicochemical properties of 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 1153806-57-5 C₁₃H₉F₂N₃ 245.23 F (5,6); NH₂ (4) High electronegativity; potential use in optoelectronics/pharmaceuticals
4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline 519042-70-7 C₁₃H₁₀BrN₃ 288.14 Br (5); NH₂ (4) Heavier halogen (Br) increases molecular weight; altered reactivity in cross-coupling reactions
4-[6-(Propan-2-yl)-1H-benzimidazol-2-yl]aniline 5633-34-1 C₁₆H₁₇N₃ 251.33 Isopropyl (6); NH₂ (4) Hydrophobic isopropyl group enhances lipid solubility; used in ligand design
2-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline 1153806-54-2 C₁₃H₉F₂N₃ 245.23 F (5,6); NH₂ (2) Positional isomerism affects molecular packing and solubility

Structural and Functional Insights

  • Electronic Effects : Fluorine’s electronegativity in this compound enhances electron-withdrawing character compared to bromine or alkyl substituents. This may improve binding affinity in drug-receptor interactions or modulate charge transport in materials science .
  • Synthetic Accessibility : Fluorinated benzimidazoles often require specialized fluorination reagents (e.g., Selectfluor), whereas brominated analogs can be synthesized via direct electrophilic substitution .

Research Findings and Challenges

  • Synthesis Challenges : Introducing fluorine at specific benzimidazole positions requires precise control to avoid side reactions, as seen in the discontinued status of the target compound .
  • Biological Activity: Preliminary studies suggest fluorinated benzimidazoles exhibit superior bioactivity compared to non-halogenated analogs, though toxicity profiles require further validation .
  • Material Performance : The difluoro compound’s lower molecular weight (vs. brominated analogs) may improve solubility in polar solvents, a critical factor in thin-film device fabrication .

Biological Activity

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline is a synthetic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure (C13H9F2N3), has been the subject of research due to its promising biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C13H9F2N3
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 1153806-57-5

This compound features a benzodiazole moiety substituted with difluorophenyl and aniline groups, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on similar benzodiazole derivatives demonstrated their efficacy against various pathogens. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or protein function, similar to other compounds in this class.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its mechanism may involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation. For instance, the interaction with proteins involved in cell cycle regulation has been suggested as a possible pathway through which this compound exerts its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple pathogens
AnticancerInhibits cancer cell proliferation
Structure-Activity RelationshipVariations lead to different potency levels

Case Study: Antifungal Activity

A related study evaluated benzotriazole derivatives for antifungal activity against phytopathogenic fungi. Compounds similar to this compound showed broad-spectrum antifungal effects, with some exhibiting up to 10.8 times the potency of traditional antifungals like carbendazim against specific fungi such as Alternaria alternata and Curvularia lunata . This highlights the potential for developing new antifungal agents based on the benzodiazole scaffold.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Protein Interaction : It could disrupt protein-protein interactions that are crucial for cancer cell survival.
  • Cell Cycle Regulation : By affecting pathways related to the cell cycle, it may induce apoptosis in cancer cells.

Q & A

Basic: What are the common synthetic routes for 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, and what critical parameters influence yield?

The synthesis typically involves cyclocondensation of fluorinated benzodiazole precursors with aniline derivatives. A representative method (adapted from analogous compounds) includes:

  • Reaction setup : Refluxing a mixture of diamine intermediates (e.g., 5,6-difluoro-1,2-benzenediamine) with substituted aldehydes or imidoesters in ethanol/trifluoroethanol (1:1) under acidic conditions (e.g., glacial acetic acid) .

  • Key parameters :

    ParameterOptimal RangeImpact on Yield
    SolventEtOH/TFE mixPrecipitates product efficiently
    TemperatureReflux (~80°C)Ensures complete cyclization
    Reaction time3–4 hoursAvoids decomposition
    Acid catalyst5–10 drops glacial acetic acidAccelerates imine formation
  • Purification : Filtering the precipitate and washing with NH₄OH removes unreacted starting materials .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Multi-technique validation is critical:

  • ¹H NMR : Look for aromatic proton signals split by fluorine coupling (e.g., δ 6.93–8.30 ppm for benzodiazole protons) and the -NH₂ resonance (δ ~7.84 ppm, brs) .
  • ¹⁹F NMR : Two distinct fluorine signals (5- and 6-positions) with coupling constants J ~8–9 Hz .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 290.1 (calculated for C₁₂H₈F₂N₃).
  • Elemental analysis : Match C, H, N percentages to theoretical values (e.g., C: 58.3%, H: 2.7%, N: 17.2%) .

Basic: What solubility and stability considerations are critical for handling this compound?

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and alcohols. Use ethanol for recrystallization .
  • Stability :
    • Light-sensitive: Store in amber vials under inert gas (N₂/Ar).
    • Moisture sensitivity: Aniline -NH₂ groups may oxidize; keep desiccated.
    • Thermal stability: Decomposes above 240°C; avoid prolonged heating .

Advanced: How do the 5,6-difluoro substituents on the benzodiazole ring modulate electronic properties and reactivity?

  • Electron-withdrawing effect : Fluorine reduces electron density on the benzodiazole ring, lowering the basicity of the aniline -NH₂ group (pKa ~3.5 vs. ~4.6 for non-fluorinated analogs) .
  • Impact on reactivity :
    • Enhances electrophilic substitution resistance in the benzodiazole ring.
    • Directs nucleophilic attack to the 4-position of the aniline moiety .
  • Experimental validation : Use Hammett σ constants (σₘ for F = 0.34) to predict substituent effects on reaction rates .

Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how can SHELX software address them?

  • Challenges :
    • Low crystal symmetry due to fluorine’s steric and electronic effects.
    • Twinning or disordered solvent molecules in the lattice .
  • Solutions with SHELXL :
    • Use TWIN and BASF commands to model twinning.
    • Apply ISOR restraints for fluorine thermal motion anisotropy.
    • Refine hydrogen positions via AFIX 147 for -NH₂ groups .

Advanced: How can solvatochromic shifts in fluorescence be quantified for this compound?

  • Methodology :

    • Prepare solutions in solvents of varying polarity (e.g., hexane, DMSO).
    • Record UV-Vis/fluorescence spectra; calculate Stokes shifts (Δλ).
    • Plot Δλ vs. solvent polarity parameters (e.g., ET(30)) to derive Lippert-Mataga plots .
  • Example data :

    SolventET(30) (kcal/mol)λₑₓ (nm)λₑₘ (nm)Δλ (nm)
    Hexane31.034041070
    DMSO45.1365480115
    Strong correlation (R² >0.95) indicates pronounced solvatochromism .

Advanced: How can data contradictions in fluorinated benzodiazolylaniline characterization be resolved?

  • Common contradictions :
    • Discrepancies between calculated and observed elemental analysis (e.g., due to hydrate formation).
    • NMR vs. mass spec molecular weight mismatches (e.g., incomplete deuteration).
  • Resolution strategies :
    • Cross-validate with high-resolution mass spectrometry (HRMS).
    • Perform thermogravimetric analysis (TGA) to detect solvent/hydrate loss.
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Advanced: What in vitro assays evaluate this compound’s bioactivity in drug discovery?

  • Targeted assays :
    • Enzyme inhibition : Screen against HCV NS5A (inspired by pibrentasvir’s benzodiazole core ).
    • Cellular uptake : Use fluorescence microscopy if the compound exhibits intrinsic fluorescence .
  • Protocol :
    • Incubate with HEK293 cells (24–48 hrs).
    • Quantify IC₅₀ via MTT assay.
    • Confirm binding via surface plasmon resonance (SPR) or ITC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

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